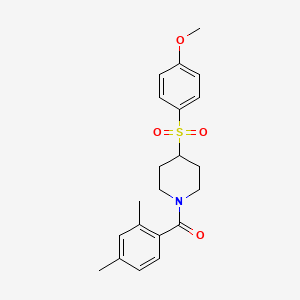
1-(2,4-dimethylbenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,4-dimethylbenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,4-dimethylbenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperidine ring substituted with a dimethylbenzoyl and a methoxybenzenesulfonyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit viral replication. For instance, certain piperidine derivatives have shown efficacy against flavivirus infections by targeting viral helicase activity .
- Dopamine Receptor Modulation : Compounds structurally similar to this compound have been identified as selective antagonists for the dopamine D4 receptor (D4R). These receptors are implicated in neuropsychiatric conditions such as schizophrenia and Parkinson's disease .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Dopamine D4 Receptors : The compound acts as an antagonist at D4 receptors, which are involved in modulating neurotransmission in the brain. This antagonistic action may help alleviate symptoms associated with dopamine dysregulation .
- Viral Helices Inhibition : The compound may inhibit viral helicase enzymes, which are essential for viral replication. This mechanism positions it as a potential therapeutic agent against certain viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antiviral | Inhibition of viral helicase | |
| Dopamine D4 Antagonism | Modulation of neurotransmitter pathways |
Case Study: Antiviral Efficacy
A study focusing on the antiviral properties of piperidine derivatives indicated that compounds with similar structural features to this compound effectively reduced viral load in cell cultures infected with flavivirus. The results demonstrated a significant decrease in viral replication rates compared to control groups.
Case Study: Neuropharmacological Effects
In a neuropharmacological study, compounds related to this piperidine derivative were evaluated for their effects on D4R-mediated behaviors in animal models. The findings suggested that these compounds could reduce hyperactivity and improve cognitive functions impaired by dopamine dysregulation.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-4-9-20(16(2)14-15)21(23)22-12-10-19(11-13-22)27(24,25)18-7-5-17(26-3)6-8-18/h4-9,14,19H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIICWRLKDXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













